molecular formula C10H14O B1668589 Carvacrol CAS No. 499-75-2

Carvacrol

Cat. No. B1668589
Key on ui cas rn: 499-75-2
M. Wt: 150.22 g/mol
InChI Key: RECUKUPTGUEGMW-UHFFFAOYSA-N
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Patent
US05932075

Procedure details

A mixture of p-toluenesulfonic acid (1.4 g) and carvone (11.3 g) in chlorobenzene/1,4-dioxane (4:1 by volume; 75 mL) was heated at 180° C. for 35 min, then rapidly cooled using the cold-finger, and extracted with 10% NaOH solution (3×100 mL). The combined aqueous extract was washed with CH2Cl2 (2×100 mL), neutralized by dropwise addition of conc H2SO4, and extracted with CH2Cl2 (3×100 mL). The organic extract was washed with sat NaHCO3 (100 mL), dried with MgSO4, and concentrated in vacuo to give carvacrol (9.6 g; 85%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
chlorobenzene 1,4-dioxane
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:12][C:13]1[C:18](=[O:19])[CH2:17][CH:16]([C:20]([CH3:22])=[CH2:21])[CH2:15][CH:14]=1>ClC1C=CC=CC=1.O1CCOCC1>[CH:17]1[C:16]([CH:20]([CH3:22])[CH3:21])=[CH:15][CH:14]=[C:13]([CH3:12])[C:18]=1[OH:19] |f:2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
11.3 g
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C
Name
chlorobenzene 1,4-dioxane
Quantity
75 mL
Type
solvent
Smiles
ClC1=CC=CC=C1.O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
rapidly cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% NaOH solution (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous extract
WASH
Type
WASH
Details
was washed with CH2Cl2 (2×100 mL)
ADDITION
Type
ADDITION
Details
neutralized by dropwise addition of conc H2SO4
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with sat NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=C(O)C(C)=CC=C1C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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